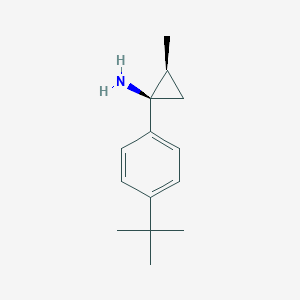
(1R,2S)-1-(4-tert-Butylphenyl)-2-methylcyclopropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S)-1-(4-tert-Butylphenyl)-2-methylcyclopropan-1-amine is a chiral cyclopropane derivative. This compound is characterized by the presence of a cyclopropane ring substituted with a tert-butylphenyl group and a methyl group. The stereochemistry of the compound is defined by the (1R,2S) configuration, indicating the specific spatial arrangement of the substituents around the cyclopropane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-(4-tert-Butylphenyl)-2-methylcyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a substituted styrene with a diazo compound in the presence of a metal catalyst, such as rhodium or copper. The reaction conditions often include:
- Solvent: Dichloromethane or toluene
- Temperature: Room temperature to reflux
- Catalyst: Rhodium acetate or copper(I) chloride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired enantiomer.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2S)-1-(4-tert-Butylphenyl)-2-methylcyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or alkane.
Substitution: The tert-butylphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as bromine or nitric acid for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines or alkanes.
Substitution: Formation of brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1R,2S)-1-(4-tert-Butylphenyl)-2-methylcyclopropan-1-amine is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and catalysis.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its structural features allow it to bind selectively to certain enzymes, making it useful in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials.
Wirkmechanismus
The mechanism of action of (1R,2S)-1-(4-tert-Butylphenyl)-2-methylcyclopropan-1-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its binding affinity and the nature of the target. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of an enzyme, preventing substrate access.
Receptor Activation: Binding to a receptor, triggering a signaling cascade.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R,2S)-1-(4-tert-Butylphenyl)-2-methylcyclopropan-1-amine can be compared with other cyclopropane derivatives, such as:
- (1R,2S)-1-(4-Methylphenyl)-2-methylcyclopropan-1-amine
- (1R,2S)-1-(4-Ethylphenyl)-2-methylcyclopropan-1-amine
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the tert-butyl group. These features contribute to its distinct reactivity and binding properties, making it valuable in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C14H21N |
|---|---|
Molekulargewicht |
203.32 g/mol |
IUPAC-Name |
(1R,2S)-1-(4-tert-butylphenyl)-2-methylcyclopropan-1-amine |
InChI |
InChI=1S/C14H21N/c1-10-9-14(10,15)12-7-5-11(6-8-12)13(2,3)4/h5-8,10H,9,15H2,1-4H3/t10-,14+/m0/s1 |
InChI-Schlüssel |
JPBYZNBGFHFPMT-IINYFYTJSA-N |
Isomerische SMILES |
C[C@H]1C[C@@]1(C2=CC=C(C=C2)C(C)(C)C)N |
Kanonische SMILES |
CC1CC1(C2=CC=C(C=C2)C(C)(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(Aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]methanol](/img/structure/B13224648.png)


![5-[1-(Propan-2-yl)-1H-pyrazol-4-yl]pyridine-2-carboxylic acid](/img/structure/B13224674.png)

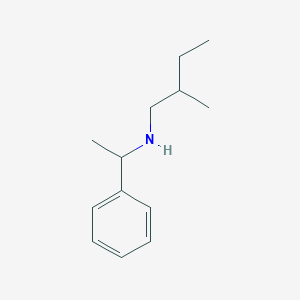
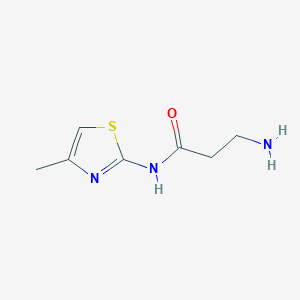
![{8,8-Difluoro-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13224702.png)
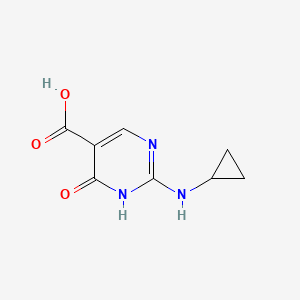
![1,6-Dimethyl-7-azabicyclo[4.2.0]octane](/img/structure/B13224731.png)
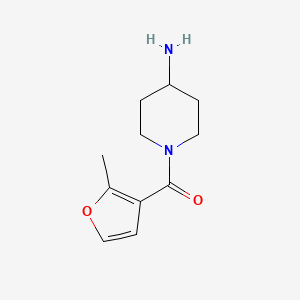
![[3-(Hexylamino)phenyl]methanol](/img/structure/B13224740.png)
![5H,6H,7H-cyclopenta[b]pyridine-7-sulfonamide](/img/structure/B13224741.png)

